molecular formula C9H20N2O B046501 N-ethyl-N-(morpholin-2-ylmethyl)ethanamine CAS No. 122894-66-0

N-ethyl-N-(morpholin-2-ylmethyl)ethanamine

Cat. No.: B046501
CAS No.: 122894-66-0
M. Wt: 172.27 g/mol
InChI Key: UGQKQNGLLJXUJQ-UHFFFAOYSA-N
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Description

N-ethyl-N-(morpholin-2-ylmethyl)ethanamine: is an organic compound with the molecular formula C7H16N2O It is a heterocyclic amine that contains both an ethyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine typically involves the reaction of morpholine with ethylamine in the presence of a suitable catalyst. One common method is the reductive amination of morpholine with ethylamine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(morpholin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: The ethyl or morpholine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-ethyl-N-(morpholin-2-ylmethyl)ethanamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-morpholin-4-ylethanamine
  • 2-Furan-2-yl-2-morpholin-4-yl-ethylamine
  • 2-Benzylmorpholine

Uniqueness

N-ethyl-N-(morpholin-2-ylmethyl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both an ethyl group and a morpholine ring allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

N-ethyl-N-(morpholin-2-ylmethyl)ethanamine (commonly referred to as EMMA) is a heterocyclic amine with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

EMMA has the molecular formula C7_7H16_{16}N2_2O, characterized by an ethyl group and a morpholine ring. The compound's structure allows it to interact with various biological targets, making it a valuable reagent in both organic synthesis and biological studies.

The biological activity of EMMA primarily stems from its ability to interact with specific receptors and enzymes. It can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the biological system being studied. For example, it has been noted to influence enzyme inhibitors and receptor ligands, suggesting its role in various biochemical pathways.

1. Enzyme Inhibition

EMMA has been employed in studies focusing on enzyme inhibitors, demonstrating potential in modulating enzymatic activities that are crucial for various metabolic processes. Its structural features allow for selective binding to enzyme active sites, which can lead to significant alterations in enzyme kinetics.

2. Therapeutic Potential

Research indicates that EMMA may have therapeutic properties that warrant further investigation. Studies have explored its use as a precursor for drug development, particularly in creating compounds with enhanced pharmacological profiles.

3. Antimicrobial Activity

EMMA's derivatives have shown promising antimicrobial activity against various pathogens. For instance, studies on related compounds indicate that modifications in the morpholine ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 1: Antimicrobial Activity

A study investigating the structure-activity relationship (SAR) of morpholine derivatives found that certain modifications could lead to increased antimicrobial potency. For example, compounds derived from EMMA exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against several bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Target Pathogen
EMMA Derivative A4.69S. aureus
EMMA Derivative B8.33E. coli
EMMA Derivative C22.9P. aeruginosa

Case Study 2: Enzyme Interaction

In silico docking studies have demonstrated that EMMA derivatives can effectively bind to specific enzyme active sites, influencing their activity through competitive inhibition mechanisms. This was evidenced by the compound's interaction with key residues within the binding pocket of target enzymes .

Comparative Analysis with Similar Compounds

EMMA can be compared with other morpholine-based compounds to assess its unique biological properties:

Compound NameStructureBiological Activity
N-Ethyl-2-(1-piperidinyl)ethanamineSimilar structure with piperidine ringModerate antibacterial activity
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochlorideContains pyridine groupsAnticancer properties reported

Properties

IUPAC Name

N-ethyl-N-(morpholin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-11(4-2)8-9-7-10-5-6-12-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQKQNGLLJXUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398540
Record name N-Ethyl-N-[(morpholin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122894-66-0
Record name N-Ethyl-N-[(morpholin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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